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molecular formula C12H12N2O2 B8302158 N-[(3-formyl-1H-indol-5-yl)methyl]acetamide

N-[(3-formyl-1H-indol-5-yl)methyl]acetamide

Cat. No. B8302158
M. Wt: 216.24 g/mol
InChI Key: BGPZHAUHCUXGPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07049312B1

Procedure details

Phosphorus oxychloride (0.38 ml, 0.004 mol) was slowly added at 0° C. under nitrogen atmosphere to anhydrous N,N-dimethylformamide (1.9 ml, 0.025 mol). The mixture was stirred for 15 minutes and a solution of 5-acetamino methylindole (0.73 g, 0.0039 mol) in anhydrous N,N-dimethylformamide (4 ml) was added dropwise below 2° C. The mixture was stirred at room temperature for 3 h and diluted with an equal volume of water. The solution was neutralized (pH 8) with 1 N aqueous solution of sodium hydroxide. The mixture was evaporated to dryness under reduced pressure and the residue was recrystallized from ethyl acetate to afford 0.5 g (60%) of the entitled product (mp 182–184° C.).
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
60%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[NH:6]([CH2:10][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][CH:19]=1)[NH:16][CH:15]=[CH:14]2)[C:7]([CH3:9])=[O:8].[OH-].[Na+].CN(C)[CH:24]=[O:25]>O>[NH:6]([CH2:10][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][CH:19]=1)[NH:16][CH:15]=[C:14]2[CH:24]=[O:25])[C:7]([CH3:9])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
0.38 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
1.9 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.73 g
Type
reactant
Smiles
N(C(=O)C)CC=1C=C2C=CNC2=CC1
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N(C(=O)C)CC=1C=C2C(=CNC2=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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